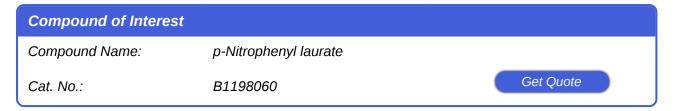


A Technical Guide to p-Nitrophenyl Laurate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **p-Nitrophenyl laurate** (PNPL), a widely used chromogenic substrate in biochemical assays. The document details its chemical and physical properties, outlines a comprehensive experimental protocol for its use in enzyme activity assays, and illustrates the underlying enzymatic reaction workflow.

Core Properties of p-Nitrophenyl Laurate

p-Nitrophenyl laurate, also known as 4-nitrophenyl dodecanoate, is an ester composed of lauric acid and p-nitrophenol.[1][2] Its utility in research stems from its role as a substrate for various hydrolytic enzymes. The key identifiers and molecular properties of **p-Nitrophenyl laurate** are summarized below.



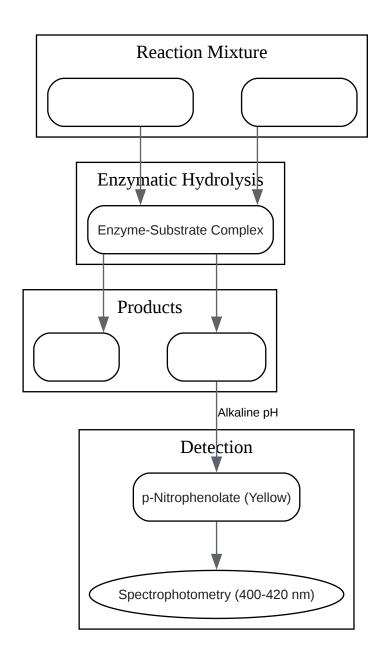
Property	Value	References
CAS Number	1956-11-2	[1][3][4][5][6][7]
Molecular Formula	C18H27NO4	[1][3][4][6]
Molecular Weight	321.41 g/mol	[5][6][8]
IUPAC Name	(4-nitrophenyl) dodecanoate	[1][3]
Synonyms	4-Nitrophenyl dodecanoate, Lauric acid 4-nitrophenyl ester	[2][4][5]
Appearance	Pale yellow crystalline solid	[1]
Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetonitrile.	[1]

Principle of Application in Enzyme Assays

p-Nitrophenyl laurate is a key substrate for the colorimetric assay of lipases and esterases.[1] The principle of this assay is the enzymatic hydrolysis of the ester bond in PNPL. This reaction releases lauric acid and p-nitrophenol.[3] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically 400-420 nm), is directly proportional to the amount of p-nitrophenol released.[3][6][7] This allows for the determination of the enzymatic activity.

The enzymatic hydrolysis of **p-Nitrophenyl laurate** is the central reaction in its application. This process can be visualized as a straightforward workflow.





Click to download full resolution via product page

Enzymatic Hydrolysis of **p-Nitrophenyl Laurate** Workflow

Experimental Protocol: Lipase Activity Assay

The following is a generalized protocol for determining lipase activity using **p-Nitrophenyl laurate** as a substrate. Researchers may need to optimize parameters such as substrate concentration, pH, and temperature for their specific enzyme and experimental conditions.

3.1. Materials and Reagents



- p-Nitrophenyl laurate (PNPL)
- Tris-HCl buffer (e.g., 50 mM, pH 7.0-9.0)
- Emulsifying agent (e.g., Triton X-100 or polyvinyl alcohol)
- Lipase/Esterase enzyme solution
- Sodium carbonate or Sodium hydroxide solution (for stopping the reaction)
- Spectrophotometer (plate reader or cuvette-based)
- 96-well microplate or cuvettes

3.2. Preparation of Solutions

- Substrate Stock Solution: Prepare a stock solution of PNPL in an appropriate organic solvent (e.g., isopropanol or acetonitrile). The concentration may vary, but a starting point could be 10-20 mM.
- Reaction Buffer: Prepare a Tris-HCl buffer at the desired pH for the enzyme assay. The optimal pH can vary depending on the specific lipase being studied.[3]
- Emulsified Substrate Solution: To the reaction buffer, add an emulsifying agent like Triton X-100 (e.g., to a final concentration of 0.0075% v/v) or polyvinyl alcohol (e.g., 0.15% w/v).[3][8] Then, add the PNPL stock solution to the buffer with the emulsifier while vortexing to create a stable emulsion. The final concentration of PNPL in the assay can range from 0.1 to 10 mM.[2][3]
- Enzyme Solution: Prepare a dilution of the enzyme in the reaction buffer to a concentration that will yield a linear rate of reaction over the desired time course.

3.3. Assay Procedure

- Reaction Setup: In a microplate well or cuvette, add the emulsified substrate solution.
- Temperature Equilibration: Incubate the substrate solution at the desired reaction temperature (e.g., 30-37°C) for a few minutes to allow for temperature equilibration.[2][3]

Foundational & Exploratory





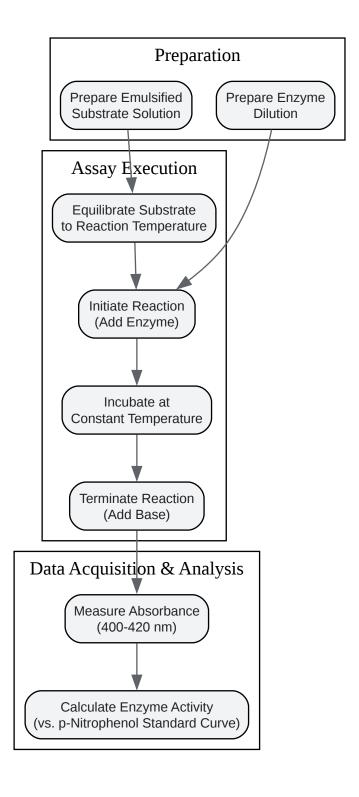
- Initiation of Reaction: Add a specific volume of the enzyme solution to the substrate solution to start the reaction. Mix gently.
- Incubation: Incubate the reaction mixture at the set temperature for a defined period (e.g., 5-30 minutes). The incubation time should be within the linear range of the reaction.
- Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate or sodium hydroxide. This will also raise the pH, ensuring the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.[6]
- Measurement: Measure the absorbance of the solution at a wavelength between 400 nm and 420 nm using a spectrophotometer.[3][6][7]
- Controls: Prepare a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

3.4. Data Analysis

The activity of the enzyme is calculated based on the amount of p-nitrophenol released per unit time. This is determined by comparing the absorbance of the sample to a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μ mol of p-nitrophenol per minute under the specified assay conditions.

The workflow for a typical lipase assay using **p-Nitrophenyl laurate** can be visualized as follows:





Click to download full resolution via product page

Experimental Workflow for Lipase Assay



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to p-Nitrophenyl Laurate: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com